molecular formula C21H21NO4S2 B11250979 2-phenoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide

2-phenoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide

Cat. No.: B11250979
M. Wt: 415.5 g/mol
InChI Key: QIVWNKUHMVFWGU-UHFFFAOYSA-N
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Description

N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-methylbenzenesulfonyl chloride and 2-thiophen-2-ylethylamine. These intermediates are then reacted under specific conditions to form the final product.

  • Step 1: Preparation of 4-Methylbenzenesulfonyl Chloride

      Reagents: Toluene, sulfuryl chloride

      Conditions: Reflux in the presence of a catalyst such as aluminum chloride

      Reaction: Toluene reacts with sulfuryl chloride to form 4-methylbenzenesulfonyl chloride.

  • Step 2: Preparation of 2-Thiophen-2-ylethylamine

      Reagents: Thiophene, ethylamine

      Conditions: Reflux in the presence of a base such as sodium hydroxide

      Reaction: Thiophene reacts with ethylamine to form 2-thiophen-2-ylethylamine.

  • Step 3: Formation of N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide

      Reagents: 4-methylbenzenesulfonyl chloride, 2-thiophen-2-ylethylamine, phenoxyacetic acid

      Conditions: Reflux in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC)

      Reaction: The intermediates react to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Sulfides

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide
  • N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide

Uniqueness

N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H21NO4S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H21NO4S2/c1-16-9-11-18(12-10-16)28(24,25)20(19-8-5-13-27-19)14-22-21(23)15-26-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,23)

InChI Key

QIVWNKUHMVFWGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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